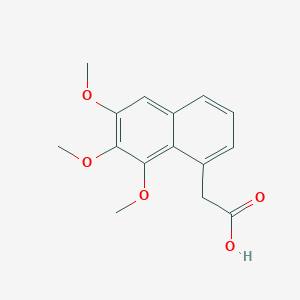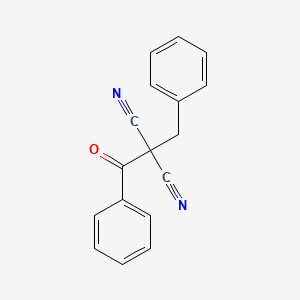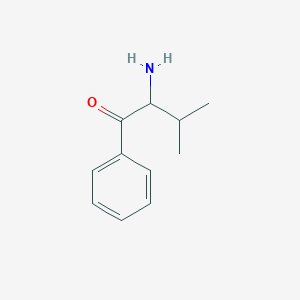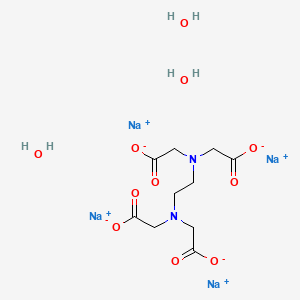
4-(2-Mercaptoethyl)phenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Chemistry
4-(2-Mercaptoethyl)phenol plays a significant role in the synthesis and characterization of various chemical compounds. For instance, Al-Jeboori, Hammud, and Al-jeboori (2014) discussed its use in producing ethylene-bis-6-(2-mercapto-ethyl-imine)-methyl-4-methyl phenol, a ligand that was reacted with metal ions to create complexes with different geometries (Al-Jeboori et al., 2014).
Biomimetic Models and Redox Catalysis
Tommos et al. (2013) demonstrated the use of 2-Mercaptophenol-α₃C as a biomimetic model for enzymes involved in redox catalysis and electron transfer. This study emphasized the reversible oxidation and reduction cycles of phenol and their significance in characterizing proton-coupled electron transfer in proteins (Tommos et al., 2013).
Conductivity and Semiconductor Applications
Kaya and Baycan (2007) researched the conductivity and semiconductor properties of polymer-metal complexes derived from 4-mercaptophenol-based compounds. They found that these complexes exhibit typical semiconductor behavior, which is crucial for various technological applications (Kaya & Baycan, 2007).
Electrochemical Studies
Amani and Torabi (2021) explored the electrochemical oxidation of 4-amino phenol in the presence of 2-mercaptobenzimidazoles, highlighting the synthesis of new organosulfur compounds. This study underscores the role of 4-(2-Mercaptoethyl)phenol in electrochemical reactions and synthesis (Amani & Torabi, 2021).
Lewis Acid Behavior and Chemical Reactions
The work of Andrä and Straube (1982) investigated the Lewis acid behavior of compounds derived from 2-Mercapto-4-methoxyphenol, revealing its reactivity with various substances, which is vital in understanding its chemical properties (Andrä & Straube, 1982).
Radical Scavenging and Antioxidant Properties
Cao et al. (2012) studied 4-mercaptostilbenes, closely related to 4-(2-Mercaptoethyl)phenol, and found them to be extraordinary radical scavengers. This research highlights the potential of these compounds in antioxidant applications and their significant efficiency compared to known antioxidants (Cao et al., 2012).
Environmental Relevance
Boehme et al. (2010) synthesized various nonylphenol isomers, including those related to 4-(2-Mercaptoethyl)phenol, for environmental studies. Their work emphasizes the importance of these compounds in environmental science, particularly in understanding endocrine disruptors (Boehme et al., 2010).
Eigenschaften
IUPAC Name |
4-(2-sulfanylethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,9-10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUIFRGVMIQIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Mercaptoethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B3278118.png)

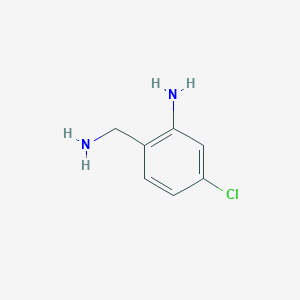
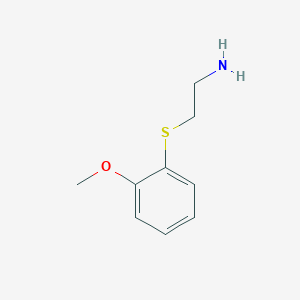
![Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3278152.png)
![Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B3278157.png)

